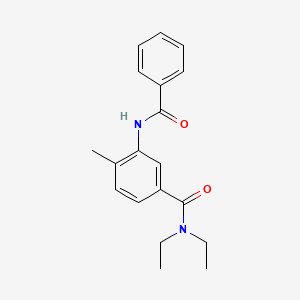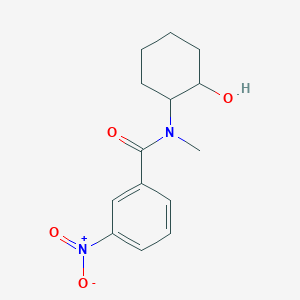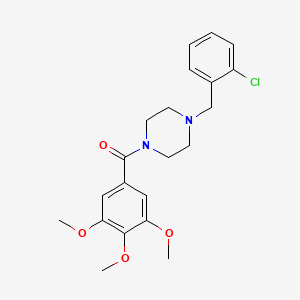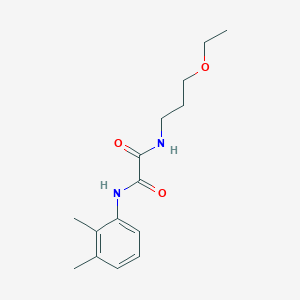
3-(benzoylamino)-N,N-diethyl-4-methylbenzamide
Übersicht
Beschreibung
3-(benzoylamino)-N,N-diethyl-4-methylbenzamide, also known as N-phenyl-N'-benzoylurea (PBU), is a synthetic organic compound that has been widely studied for its potential applications in various fields. PBU has been synthesized using different methods, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
PBU has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, PBU has been shown to have insecticidal and acaricidal properties, making it a potential alternative to traditional pesticides. In medicine, PBU has been investigated for its potential anticancer, antiviral, and antifungal activities. In materials science, PBU has been used as a building block for the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of PBU varies depending on its application. In agriculture, PBU acts as an insecticide or acaricide by disrupting the chitin synthesis in the exoskeleton of insects and mites. In medicine, PBU has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and modulating the immune system. PBU has also been shown to inhibit the replication of viruses and fungi by interfering with their nucleic acid synthesis.
Biochemical and Physiological Effects:
PBU has been shown to have different biochemical and physiological effects depending on its application. In agriculture, PBU has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms. In medicine, PBU has been shown to have low toxicity to normal cells, but it can cause side effects such as nausea, vomiting, and diarrhea. PBU has also been shown to have immunomodulatory effects, which may be beneficial for the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PBU has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, PBU also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. PBU also has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for the study of PBU. In agriculture, PBU could be further developed as a potential alternative to traditional pesticides, with a focus on optimizing its efficacy and reducing its toxicity to non-target organisms. In medicine, PBU could be further investigated for its potential use in combination therapies for cancer, viral, and fungal infections. PBU could also be further studied for its immunomodulatory effects, with a focus on its potential use in the treatment of autoimmune diseases. In materials science, PBU could be further explored as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
3-benzamido-N,N-diethyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-12-11-14(3)17(13-16)20-18(22)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMPLNSJGZAHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-methyl-3-[(phenylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-bromobenzyl)thio]acetyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4776940.png)


![5-(benzyloxy)-4-ethyl-2-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B4776956.png)
![ethyl N-({[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-beta-alaninate](/img/structure/B4776961.png)
![4-iodo-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4776966.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4776977.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
![methyl 4-{5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4776999.png)

![3-[4-(4-morpholinyl)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4777029.png)
![N-[1-(1-adamantyl)butyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4777030.png)

![[5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazol-3-yl](phenyl)methanone](/img/structure/B4777034.png)